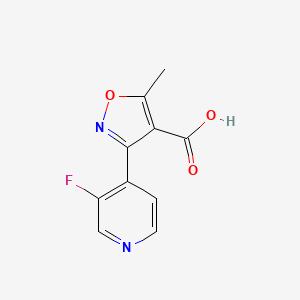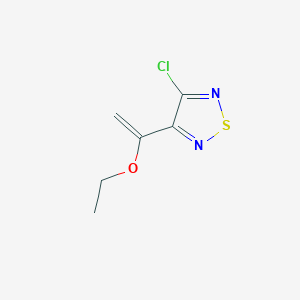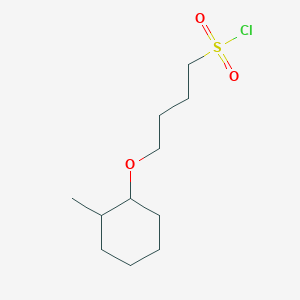
1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of a bromine atom, a butoxyethyl group, and a chlorine atom attached to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
The synthesis of 1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzene and 1-bromo-2-butoxyethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to enhance the reaction rate. Reagents like sodium hydride or potassium carbonate can be employed to deprotonate the starting materials, promoting the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain pure this compound.
化学反応の分析
1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can convert the bromine and chlorine atoms to hydrogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, the compound can be used to study the effects of halogenated benzenes on biological systems. It may also be employed in the development of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials. Its unique structure makes it valuable for creating materials with specific properties.
作用機序
The mechanism of action of 1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene involves its interaction with molecular targets and pathways in chemical and biological systems. The compound’s halogen atoms can participate in halogen bonding, influencing the reactivity and stability of the molecule. The butoxyethyl group can enhance the compound’s solubility and facilitate its interaction with various substrates. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene can be compared with other similar compounds, such as:
1-(2-Bromo-1-butoxyethyl)-4-cyclopentylbenzene: This compound has a cyclopentyl group instead of a chlorine atom, which may affect its reactivity and applications.
1-Bromo-2-(2-bromo-1-butoxyethyl)benzene:
(2-Bromo-1-butoxyethyl)benzene: This compound lacks the chlorine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.
特性
分子式 |
C12H16BrClO |
|---|---|
分子量 |
291.61 g/mol |
IUPAC名 |
1-(2-bromo-1-butoxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO/c1-2-3-7-15-12(9-13)10-5-4-6-11(14)8-10/h4-6,8,12H,2-3,7,9H2,1H3 |
InChIキー |
PKVWVMMQRJSDHI-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(CBr)C1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


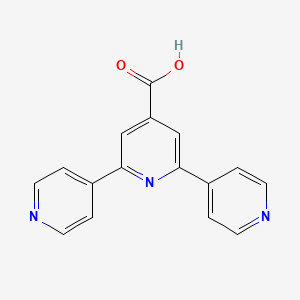
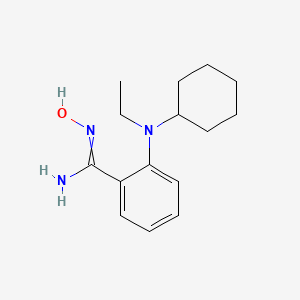
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid](/img/structure/B13641617.png)

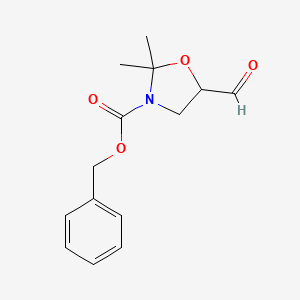
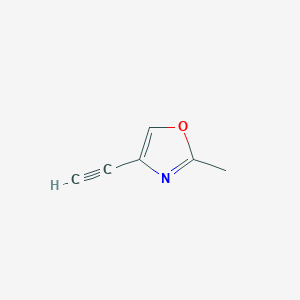
![2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13641648.png)

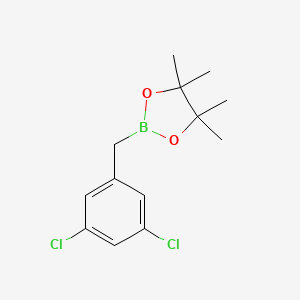
![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)
